

theoretical and computational studies of 3-Amino-1-phenylpropan-1-ol

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Compound of Interest

Compound Name: 3-Amino-1-phenylpropan-1-ol

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<-3> 3-Amino-1-phenylpropan-1-ol, a chiral amino alcohol, holds significance as a versatile building block in the synthesis of various pharmaceutical compounds, including notable drugs like Fluoxetine, Nisoxetine, and Tomoxetine.^[1] Its structural motif, featuring a phenyl ring, a hydroxyl group, and an amino group, imparts specific stereochemical and electronic properties that are crucial for its biological activity and synthetic utility. A comprehensive understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is paramount for optimizing its applications in drug design and development.

This technical guide provides an in-depth exploration of **3-Amino-1-phenylpropan-1-ol** through the lens of theoretical and computational chemistry. We will delve into advanced computational methodologies to elucidate the molecule's intrinsic properties, offering insights that are often challenging to obtain through experimental techniques alone. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate their research and development endeavors.

Section 1: Molecular Properties and Significance

3-Amino-1-phenylpropan-1-ol, with the chemical formula C9H13NO, possesses a molecular weight of 151.21 g/mol.^[2] Key structural features include a rotatable bond count of three, two hydrogen bond donors (the amino and hydroxyl groups), and two hydrogen bond acceptors (the nitrogen and oxygen atoms).^[3] These characteristics suggest a molecule with considerable conformational flexibility and the capacity for significant intermolecular interactions, particularly hydrogen bonding.

| Property | Value | Source |
|--------------------------------|-----------------------------|---------------------|
| Molecular Formula | C9H13NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| IUPAC Name | 3-amino-1-phenylpropan-1-ol | [2] |
| CAS Number | 5053-63-4 | [3] |
| Topological Polar Surface Area | 46.2 Å ² | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |

The presence of both an amino and a hydroxyl group makes **3-Amino-1-phenylpropan-1-ol** a valuable chiral building block. Its enantiomers are crucial precursors in the synthesis of several key pharmaceuticals. For instance, specific stereoisomers are utilized in the production of the antidepressant fluoxetine.[\[1\]](#)[\[4\]](#) The ability to selectively synthesize and utilize a particular enantiomer is often critical for therapeutic efficacy and minimizing side effects.

Section 2: Theoretical Framework and Computational Methodologies

To thoroughly investigate the properties of **3-Amino-1-phenylpropan-1-ol**, a multi-faceted computational approach is employed, integrating various levels of theory to capture different aspects of its behavior.

Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for studying the electronic structure of molecules.[\[5\]](#)[\[6\]](#) It offers a favorable balance between computational cost and accuracy, making it well-suited for investigating the geometries, energies, and electronic properties of molecules the size of **3-Amino-1-phenylpropan-1-ol**.

Recent studies have demonstrated the utility of DFT in elucidating reaction mechanisms and chemoselectivity in reactions involving amino alcohols.^{[5][7]} For example, DFT calculations have been successfully used to understand the origins of selective O- or N-arylation of amino alcohols catalyzed by nickel complexes, revealing that the reductive elimination step is rate- and chemoselectivity-determining.^[5] Similarly, DFT has been employed to investigate the mechanism of N-alkylation of amino derivatives with primary alcohols catalyzed by copper(II) acetate.^[8]

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time.^[9] This approach is invaluable for exploring the conformational landscape of flexible molecules like **3-Amino-1-phenylpropan-1-ol** and for studying its behavior in solution.

MD simulations have proven to be a powerful tool in drug discovery for tasks such as identifying cryptic binding sites, enhancing virtual screening, and predicting small-molecule binding energies.^{[9][10]} Furthermore, MD simulations can be used to predict the aggregation propensity of small organic molecules in aqueous solution, a critical consideration in drug development.^{[11][12]}

Section 3: Computational Workflow and Analysis

A systematic computational workflow is essential for a comprehensive theoretical study of **3-Amino-1-phenylpropan-1-ol**.

Caption: A generic pharmacophore model highlighting key features.

Virtual Screening and Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. ^[10] The optimized 3D structure of **3-Amino-1-phenylpropan-1-ol** can be used as a query molecule in virtual screening campaigns to identify other potential ligands from large compound libraries.

Docking Workflow:

- Prepare Protein Structure: Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.
- Prepare Ligand Structure: Use the computationally derived low-energy conformer of **3-Amino-1-phenylpropan-1-ol**.
- Perform Docking: Use a docking program to place the ligand into the protein's binding site and score the different poses based on a scoring function.
- Analyze Results: Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

Theoretical and computational studies provide a powerful and indispensable framework for understanding the intricate properties of **3-Amino-1-phenylpropan-1-ol**. From elucidating its conformational preferences and electronic structure to predicting its spectroscopic signatures and behavior in solution, these methods offer a level of detail that complements and extends experimental findings. The insights gained from such studies are not merely academic; they have profound practical implications for the rational design of novel therapeutics and the optimization of synthetic pathways. As computational power continues to grow and theoretical models become more sophisticated, the role of *in silico* investigations in drug discovery and materials science is set to expand even further, with molecules like **3-Amino-1-phenylpropan-1-ol** serving as prime examples of how this synergy can drive innovation.

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